2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid
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Overview
Description
2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10BrFO2. This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, along with a methylpropanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a methylpropanoic acid group. One common method involves the use of 4-bromo-2-fluorotoluene as a starting material. This compound undergoes a series of reactions including bromination, fluorination, and carboxylation to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid can undergo various types of chemical reactions including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with various enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: This compound shares a similar phenyl ring structure with bromine and fluorine substitutions.
Methyl 2-(4-bromo-2-fluorophenyl)acetate: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring along with a methylpropanoic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-10(2,9(13)14)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHFDRDHMWQTHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Br)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742709 |
Source
|
Record name | 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314671-09-4 |
Source
|
Record name | 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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